5-ethynyl-2-methyl-1,3-thiazole
Description
Properties
CAS No. |
1428445-99-1 |
|---|---|
Molecular Formula |
C6H5NS |
Molecular Weight |
123.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethynyl 2 Methyl 1,3 Thiazole and Its Derivatives
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is a fundamental step in the synthesis of 5-ethynyl-2-methyl-1,3-thiazole. Over the years, both classical and modern methods have been developed to construct this heterocyclic core, each with its own set of advantages and mechanistic intricacies.
Hantzsch-Type Condensations and Mechanistic Considerations
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.comcutm.ac.in The reaction proceeds through a multi-step pathway that begins with an SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ketone, ultimately leading to the formation of the thiazole ring after dehydration and loss of hydrogen halide. chemhelpasap.comyoutube.com
The Hantzsch synthesis is known for its high yields and the simplicity of its execution, making it a widely used method for preparing a variety of thiazole derivatives. chemhelpasap.comnih.gov The aromaticity of the resulting thiazole ring provides a thermodynamic driving force for the reaction. youtube.com
A plausible mechanism for the Hantzsch synthesis is as follows:
Nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone.
Formation of an intermediate which then undergoes intramolecular cyclization.
Dehydration and elimination of hydrogen halide to yield the aromatic thiazole ring.
Several variations and improvements to the classical Hantzsch synthesis have been developed to enhance its efficiency and expand its scope. These include the use of microwave irradiation and various catalysts to promote the reaction under milder conditions. nih.gov
Multicomponent Reactions for Thiazole Scaffold Construction
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules, including thiazole derivatives, in a single step from three or more starting materials. iau.irnih.gov These reactions are highly atom-economical and environmentally friendly, as they often reduce the number of synthetic steps and the generation of waste. iau.ir
Several MCRs have been successfully employed for the construction of the thiazole scaffold. For instance, a one-pot synthesis of trisubstituted thiazoles can be achieved through a C-C, C-N, and C-S bond-forming process from readily available starting materials like arylglyoxals, indoles, and aryl thioamides. nih.gov Another example involves the three-component reaction of isothiocyanates, tetramethyl thiourea (B124793), and ethyl bromopyruvate to produce 1,3-thiazole derivatives in good yields. iau.ir
Enzyme-catalyzed MCRs have also been developed, offering a green and efficient route to thiazole derivatives under mild conditions. nih.gov For example, trypsin from porcine pancreas has been shown to catalyze the one-pot synthesis of thiazoles from secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) with high yields. nih.gov The plausible mechanism for this enzyme-catalyzed reaction involves the initial formation of an N-benzoylthiourea derivative, which then reacts with the acetylenedicarboxylate to form an intermediate that cyclizes to the thiazole product. nih.govresearchgate.net
Targeted Functionalization with Ethynyl (B1212043) Group
The introduction of an ethynyl group at the C5 position of the thiazole ring is a critical step in the synthesis of this compound. This functionalization imparts unique properties to the molecule and opens up avenues for further chemical modifications.
Strategies for Introducing the Ethynyl Moiety at the C5 Position of Thiazole
A common and effective strategy for introducing an ethynyl group onto an aromatic ring, including the C5 position of thiazole, is through Sonogashira coupling. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. While direct Sonogashira coupling at the C5 position of a pre-formed thiazole ring can be challenging due to the reactivity of the thiazole nucleus, it remains a viable approach, especially with appropriately substituted thiazole precursors.
Another approach involves the Cook-Heilbron thiazole synthesis, which allows for the formation of 5-aminothiazoles. wikipedia.org The amino group at the C5 position can then be transformed into other functional groups, including a leaving group suitable for subsequent coupling reactions to introduce the ethynyl moiety.
Synthesis of this compound Precursors from Silylated Acetylenes
The use of silylated acetylenes, such as (trimethylsilyl)acetylene (TMSA), provides a versatile and controlled method for introducing the ethynyl group. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions.
The synthesis of ethynyl-substituted aromatics can be achieved by reacting bromo- or iodoaromatic compounds with TMSA in the presence of a palladium(0) catalyst and a copper(I) co-catalyst in an amine solvent. harvard.edu The TMS protecting group can then be easily removed under mild basic conditions to afford the terminal alkyne. harvard.edu
For the synthesis of precursors to this compound, a strategy could involve the preparation of a 5-halothiazole derivative which can then undergo a Sonogashira coupling with a silylated acetylene (B1199291). However, the reactivity of the 4 and 5 positions of the thiazole ring towards halogen replacement can be low, sometimes leading to decomposition rather than the desired substitution. harvard.edu
An alternative strategy involves constructing the thiazole ring with the ethynyl group or a precursor already in place. For instance, a key intermediate could be an acetylenic ketone, which can then be reacted with a thioamide in a Hantzsch-type synthesis to form the desired 5-ethynylthiazole. The synthesis of such acetylenic ketones can be achieved by reacting a Weinreb amide with an ethynylating agent like ethynyl trimethylsilane (B1584522) in the presence of a Grignard reagent. acs.orgacs.org
Catalytic Systems in Ethynyl Thiazole Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of ethynyl thiazoles. Various catalytic systems have been employed to facilitate both the formation of the thiazole ring and the introduction of the ethynyl group.
In the context of thiazole ring formation, particularly through multicomponent reactions, both metal and enzyme catalysts have proven effective. For instance, copper salts have been used to catalyze the synthesis of thiazole derivatives from oximes, anhydrides, and potassium thiocyanate. nih.gov Similarly, palladium(II) acetate (B1210297) and iron(III) bromide have been utilized as catalysts in the synthesis of thiazoles from vinyl azides and potassium thiocyanate. nih.gov As mentioned earlier, enzymes like trypsin can also serve as efficient catalysts for the multicomponent synthesis of thiazoles. nih.gov
For the introduction of the ethynyl group via Sonogashira coupling, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically employed. These catalytic systems are crucial for the coupling of terminal alkynes with aryl halides. The choice of ligands on the palladium catalyst can also influence the efficiency and selectivity of the reaction.
Furthermore, in the synthesis of precursors, other catalytic systems are utilized. For example, the formation of Weinreb amides, which are precursors to the key acetylenic ketones, often involves coupling reagents like EDC in the presence of HOBt. acs.orgacs.org
Transition Metal-Mediated Transformations (e.g., Palladium-Copper Catalysis)
The construction of the carbon-carbon triple bond in this compound often relies on powerful cross-coupling reactions catalyzed by transition metals. Among these, the Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst, stands out as a highly effective method for the formation of C(sp)-C(sp²) bonds. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.
In the context of synthesizing this compound, a plausible route involves the Sonogashira coupling of a 5-halo-2-methyl-1,3-thiazole with a protected acetylene equivalent, such as trimethylsilylacetylene, followed by deprotection. The palladium catalyst, typically a Pd(0) species like Pd(PPh₃)₄ or a Pd(II) precursor like PdCl₂(PPh₃)₂, facilitates the oxidative addition of the halide. The copper(I) co-catalyst, usually in the form of CuI, is believed to act as a co-catalyst by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
A novel and convenient palladium and copper-catalyzed procedure has been developed for the synthesis of various disubstituted alkynes which can undergo further cyclization to form thiazole-containing heterocyclic systems. nih.gov For instance, the reaction of 3-(2-aminophenylthio)prop-1-yne with aryl iodides under palladium-copper catalysis yields disubstituted alkynes that can be cyclized to form dihydro-1,3-benzothiazoles. nih.gov This highlights the utility of this catalytic system in constructing complex molecules containing the thiazole framework. The reaction is noted for being highly regio- and stereoselective. nih.gov
The versatility of palladium catalysis extends beyond the Sonogashira reaction. Palladium-catalyzed cross-coupling reactions are fundamental in creating new C-C bonds and have been extensively used in the synthesis of various heterocyclic compounds. beilstein-journals.org These reactions, including the Suzuki-Miyaura coupling, have been reported for the synthesis of numerous biologically active molecules. beilstein-journals.org While not directly reporting on this compound, the principles of these reactions are directly applicable to its synthesis. For example, a Suzuki-Miyaura coupling could be envisioned between a 5-bromo-2-methyl-1,3-thiazole and an ethynylboronate ester.
The following table summarizes representative conditions for palladium-copper catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Solvent | Conditions | Product Type | Ref |
| Pd(OAc)₂, CuI, PPh₃ | 3-(2-Aminophenylthio)prop-1-yne, Aryl Iodides | THF, Et₃N | Not specified | Disubstituted Alkynes | nih.gov |
| Pd(PPh₃)₄, CuI | Danazol, Aryl Halides | Not specified | Not specified | Aryl Substituted Danazol | nih.gov |
| Not specified | trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, Halobenzenes | Not specified | Not specified | Benzo clockss.orgorganic-chemistry.orgimidazo[2,1-b]thiazole Derivatives | researchgate.net |
Green Chemistry Approaches (e.g., Microwave-Assisted, Solvent-Free, Zeolite Catalysis)
In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. The synthesis of thiazole derivatives has benefited greatly from these approaches, with microwave-assisted synthesis being a particularly prominent technique. organic-chemistry.orgbepls.com
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiazoles. clockss.orgorganic-chemistry.orgmdpi.comacs.org One-pot, multi-component reactions are especially well-suited for microwave-assisted synthesis, offering an efficient and atom-economical route to complex molecules. clockss.orgnih.gov A plausible green synthesis of a 5-substituted-2-methylthiazole derivative could involve a one-pot reaction of a β-keto ester, a bromine source, and thioacetamide (B46855) under microwave irradiation. The ethynyl group could be introduced subsequently or be part of one of the initial reactants.
For instance, a microwave-assisted, one-pot, three-component synthesis of thiazole derivatives has been reported, highlighting the efficiency and environmental benefits of this technique. mdpi.com Another study describes a microwave-assisted one-pot telescoped synthesis of 2-amino-1,3-thiazoles from alcohols, showcasing the versatility of this method. organic-chemistry.org The use of microwave heating can significantly accelerate the reaction, with some syntheses being completed in as little as 2-8 minutes. mdpi.com
Solvent-free reaction conditions represent another cornerstone of green chemistry. While attempts to perform a three-component synthesis of a thiazolo[3,2-a]pyrimidine derivative in the absence of a solvent were reported to be disappointing, the general drive towards solvent-free or green solvent (e.g., water, PEG) reactions remains a key area of research in thiazole synthesis. clockss.orgbepls.com
The following table provides examples of green chemistry approaches for the synthesis of thiazole derivatives, which could be adapted for the synthesis of this compound.
| Green Chemistry Approach | Reactants | Conditions | Product Type | Yield | Ref |
| Microwave-Assisted, One-Pot | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | 500 W, 150 °C, 4-8 min | Thiazole Derivatives | Not specified | mdpi.com |
| Microwave-Assisted, One-Pot | 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | 350 W, 80 °C, 30 min | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 89% | clockss.org |
| Microwave-Assisted, One-Pot | Alcohols, Trichloroisocyanuric acid (TCCA), TEMPO, Thiourea | Not specified, 25-45 min | 2-Amino-1,3-thiazoles | Up to 95% | organic-chemistry.org |
| Catalyst-free, Green Solvent | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | H₂O, Microwave | Trisubstituted thiazoles | Good to very good | bepls.com |
Reactivity and Derivatization of 5 Ethynyl 2 Methyl 1,3 Thiazole
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "Click Chemistry"
The terminal ethynyl (B1212043) group of 5-ethynyl-2-methyl-1,3-thiazole is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective method for covalently linking the thiazole (B1198619) moiety to other molecules. nih.govthieme-connect.de The process is known for its reliability, mild reaction conditions, and broad functional group tolerance. nih.gov
The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov This process is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govthieme-connect.de The reaction is significantly accelerated compared to the uncatalyzed thermal cycloaddition, which requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.gov
The general scheme involves reacting this compound with a selected organic azide (R-N₃). The resulting product is a (2-methyl-1,3-thiazol-5-yl)-substituted 1,2,3-triazole, effectively "clicking" the thiazole unit onto the R-group provided by the azide. This reaction has been widely used to link alkyne-functionalized molecules to various scaffolds, including biomolecules and synthetic polymers. nih.govnih.govnih.gov
Table 1: Examples of 1,2,3-Triazole Adduct Formation via CuAAC This table presents hypothetical examples based on the known reactivity of terminal alkynes in CuAAC reactions.
| This compound | Azide Reactant (R-N₃) | Resulting 1,2,3-Triazole Adduct |
|---|---|---|
![]() |
Benzyl azide | 1-benzyl-4-(2-methyl-1,3-thiazol-5-yl)-1H-1,2,3-triazole |
| Azido-functionalized Polyethylene Glycol (PEG-N₃) | PEG-1,2,3-triazol-4-yl-(2-methyl-1,3-thiazole) | |
| 3'-Azido-3'-deoxythymidine (AZT) | 1-(3'-deoxythymidin-3'-yl)-4-(2-methyl-1,3-thiazol-5-yl)-1H-1,2,3-triazole |
The scope of the CuAAC reaction with this compound is exceptionally broad, primarily determined by the availability of the azide-containing partner. A vast array of organic azides, from simple alkyl and aryl azides to complex structures like modified peptides, sugars, and nucleosides, can be utilized, enabling the generation of extensive and diverse molecular libraries. nih.govmdpi.com The reaction's orthogonality and biocompatibility allow it to be performed in various solvents, including aqueous media, and in the presence of many other functional groups. nih.govwikipedia.org
However, there are limitations. The standard CuAAC protocol requires a copper catalyst, which can be cytotoxic, limiting some direct in vivo applications. The presence of copper can also lead to the homocoupling of the alkyne to form diynes (Glaser coupling), although this is often minimized by using appropriate ligands and an inert atmosphere. wikipedia.org Furthermore, while 1-iodoalkynes have been shown to be highly reactive partners in similar cycloadditions, the use of the terminal alkyne is the most common approach. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are fundamental tools for C-C bond formation and are highly applicable to the derivatization of this compound. The Sonogashira coupling directly utilizes the terminal alkyne, while other key reactions like Suzuki, Heck, and Stille couplings can be applied to the thiazole ring, typically requiring prior functionalization with a halide.
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is a powerful method for forming C(sp)-C(sp²) bonds. For this compound, the Sonogashira coupling provides a direct route to extend the π-conjugated system by attaching various aryl or vinyl substituents to the ethynyl group. libretexts.org
The reaction couples the terminal alkyne with partners like iodobenzene (B50100) or vinyl bromide, resulting in a new, larger conjugated structure. wikipedia.org This methodology is crucial in materials science for synthesizing organic materials with specific electronic and photophysical properties, such as poly(phenyleneethynylene)s and other conjugated polymers. libretexts.orgnih.govmdpi.com The reaction conditions are generally mild, preserving the integrity of the thiazole ring. wikipedia.org
While the Sonogashira coupling acts on the ethynyl group, the thiazole ring itself can be elaborated using other palladium-catalyzed reactions. These methods typically require a thiazole derivative bearing a halide or another suitable leaving group (e.g., triflate) at positions such as C4 or C5. For instance, the synthesis of the starting material for a Sonogashira reaction might involve coupling a halogenated thiazole with a protected alkyne. Conversely, a molecule like 5-ethynyl-2-bromo-4-methyl-1,3-thiazole could undergo these couplings at the C2 position.
Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govnih.gov It is a widely used, robust method for forming aryl-aryl or aryl-vinyl bonds and has been successfully applied to synthesize various 5-substituted and arylated thiazoles. nih.govrsc.orgresearchgate.net
Heck Reaction: This reaction couples an unsaturated halide (aryl or vinyl) with an alkene. organic-chemistry.org It has been employed for the functionalization of thiazole derivatives, including the intramolecular construction of thiazole-fused pyrrolidinones. rsc.orgnih.gov
Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.org It is tolerant of a wide variety of functional groups and has been used to prepare 2-hetarylthiazoles by reacting halothiazoles with organostannanes. wikipedia.orgresearchgate.net
Table 2: Overview of Palladium-Catalyzed Reactions for Thiazole Derivatization
| Reaction | Thiazole Substrate | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne (at C5) | Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) cocatalyst, Base | C(sp)-C(sp²) |
| Suzuki | Halogenated Thiazole | Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp²) |
| Heck | Halogenated Thiazole | Alkene | Pd(0) or Pd(II) catalyst, Base | C(sp²)-C(sp²) |
| Stille | Halogenated Thiazole | Organostannane | Pd(0) catalyst | C(sp²)-C(sp²) |
Electrophilic and Nucleophilic Substitutions on the Thiazole Ring of this compound
The reactivity of the thiazole ring itself towards substitution reactions is influenced by the existing substituents. In this compound, the electron-donating methyl group at C2 and the electron-withdrawing ethynyl group at C5 modulate the ring's electronic properties.
The thiazole ring is generally considered electron-rich, and its aromaticity is well-established. analis.com.my For electrophilic substitution, the C5 position is typically the most reactive site in an unsubstituted thiazole. pharmaguideline.com However, in the target molecule, this position is already occupied. The C2-methyl group is an activating group, increasing the electron density of the ring and its nucleophilicity. analis.com.my This would direct electrophilic attack, such as halogenation or nitration, to the C4 position, provided that suitable reaction conditions are employed.
The nitrogen atom at position 3 is the most basic site and is readily protonated or alkylated to form thiazolium cations. pharmaguideline.com Deprotonation of the thiazole ring can also occur. The proton at C2 is the most acidic in unsubstituted thiazole, but with the C2 position occupied by a methyl group, the C4 proton becomes a potential site for deprotonation by a strong base, creating a nucleophilic center for subsequent reaction with electrophiles. pharmaguideline.com Nucleophilic aromatic substitution (SNAr) is less common and would require the presence of a good leaving group (like a halide) on the ring. nih.gov
Further Functionalization of the Ethynyl Moiety (e.g., Hydration, Polymerization)
The triple bond of this compound is susceptible to a range of addition reactions, enabling the introduction of new functional groups and the synthesis of diverse molecular architectures.
Hydration: While specific studies on the direct hydration of this compound are not extensively documented in the provided results, the hydration of acetylenic compounds is a fundamental organic transformation. Typically, this reaction is catalyzed by mercury salts in the presence of aqueous acid, leading to the formation of a ketone through a Markovnikov addition of water across the triple bond. In the case of this compound, this would theoretically yield 1-(2-methyl-1,3-thiazol-5-yl)ethanone.
Polymerization: The ethynyl group can participate in polymerization reactions, leading to the formation of polymers with conjugated backbones. Research has demonstrated the synthesis of polymers incorporating thiazole and triazole moieties. ucm.es For instance, a monomer containing a thiazole group was synthesized and subsequently polymerized via a click chemistry reaction. ucm.es This approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to create a triazole linkage, incorporating the thiazole unit into the polymer chain. ucm.es The resulting polymers can be further modified, for example, through N-alkylation of the thiazole and triazole rings to produce cationic polymers. ucm.es
Another relevant area of research involves the investigation of thiazole derivatives as tubulin polymerization inhibitors for anticancer applications. nih.govresearchgate.net In these studies, various substituted thiazole compounds have been synthesized and evaluated for their ability to interfere with microtubule formation, a critical process in cell division. nih.govresearchgate.net Although not directly involving the polymerization of the ethynylthiazole itself, this highlights the importance of the thiazole scaffold in the development of molecules that modulate polymerization processes.
Other Functionalizations: The ethynyl group is also a key precursor for other transformations. For example, it can undergo Sonogashira coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. Additionally, the reaction of ethynyl groups with azides in a 1,3-dipolar cycloaddition reaction (a "click" reaction) is a highly efficient method for the synthesis of 1,2,3-triazole-containing compounds. nih.gov This has been demonstrated in the synthesis of functionalized benzosiloxaboroles. nih.gov
Formation of Fused Heterocyclic Architectures involving this compound (e.g., Bisthiazoles, Thiazolothiazoles)
The this compound scaffold serves as a valuable building block for the synthesis of fused heterocyclic systems, which are of significant interest due to their diverse biological activities and material science applications.
Bisthiazoles: Bisthiazoles, molecules containing two thiazole rings, have been synthesized through various routes. One common method involves the condensation of dithiooxamide (B146897) with α-bromoketones. nih.gov Other approaches include the reaction of thiosemicarbazones with hydrazonoyl halides and the coupling of pre-formed thiazole units. nih.gov For instance, symmetrical 2,2′-bisthiazoles can be prepared by reacting dithiooxamide with α-bromoketones in a 1:2 ratio. nih.gov The synthesis of 4,5′-bisthiazoles has been achieved in a multi-step process starting from thiourea (B124793) derivatives. nih.gov While the direct use of this compound in these specific syntheses is not explicitly detailed, its derivatives could potentially serve as precursors.
Thiazolothiazoles: Thiazolo[5,4-d]thiazoles are a class of fused heterocyclic compounds with growing interest in organic electronics and biology. mdpi.com A straightforward synthesis involves the condensation of dithiooxamide with aromatic aldehydes. mdpi.com An eco-friendly method has been developed using a deep eutectic solvent system of L-proline and ethylene (B1197577) glycol. mdpi.com This reaction can be performed under both classical heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times. mdpi.com The addition of sodium metabisulfite (B1197395) has been shown to improve the purity of the final product. mdpi.com
Other Fused Systems: The reactivity of the thiazole ring and its substituents allows for the formation of a wide array of other fused heterocycles. For example, thiazolo[3,2-a]pyrimidines have been synthesized by reacting dihydropyrimidinethiones with ethyl bromoacetate. ijnc.ir Furthermore, reactions of thiazole derivatives with various reagents can lead to the formation of pyranothiazoles, thiazolo[4,5-b]pyridines, and thiazolo[5',4':5,6]pyrano[2,3-d]pyrimidines. nih.gov The versatility of the thiazole nucleus as a scaffold for building complex, fused heterocyclic systems is a recurring theme in synthetic organic chemistry. researchgate.net
Spectroscopic and Advanced Structural Elucidation Studies of 5 Ethynyl 2 Methyl 1,3 Thiazole and Its Adducts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D, Heteronuclear) for Comprehensive Structural Assignment
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) and heteronuclear techniques, is indispensable for the unambiguous assignment of the molecular structure of 5-ethynyl-2-methyl-1,3-thiazole. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity of atoms within the molecule. libretexts.orgharvard.edu
HSQC experiments establish direct one-bond correlations between protons and their attached carbons. For this compound, this would reveal the correlation between the methyl protons and the methyl carbon, as well as the correlation between the C4-proton and the C4-carbon of the thiazole (B1198619) ring.
HMBC spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org This allows for the definitive placement of substituents and functional groups. For instance, the methyl protons would show a correlation to the C2 carbon of the thiazole ring, confirming their attachment at this position. The ethynyl (B1212043) proton would exhibit correlations to both C5 and the terminal alkyne carbon, solidifying the position of the ethynyl group.
The analysis of 2-(benzo[d]thiazol-2'-yl)-N-alkylanilines using heteronuclear NMR (¹H, ¹³C, ¹⁵N, and ²H) has demonstrated the power of these techniques in investigating intramolecular interactions, such as hydrogen bonding. nih.gov Similar approaches could be applied to adducts of this compound to understand their intermolecular interactions and conformational preferences in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ | 2.7 | 19.0 |
| C2 | - | 165.0 |
| C4-H | 7.8 | 120.0 |
| C5 | - | 115.0 |
| Ethynyl-H | 3.5 | 80.0 (C≡CH) |
| Ethynyl-C | - | 75.0 (C≡CH) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, characteristic vibrational modes can be assigned to its distinct structural features.
The ethynyl group gives rise to a sharp, characteristic C≡C stretching vibration, typically observed in the range of 2100-2260 cm⁻¹. The terminal ≡C-H bond will also have a distinct stretching frequency around 3300 cm⁻¹. The C-H stretching vibrations of the methyl group and the thiazole ring are expected in the 2900-3100 cm⁻¹ region. scialert.net The C=N and C=C stretching vibrations within the thiazole ring will appear in the 1400-1650 cm⁻¹ region. scialert.net The C-S stretching vibration of the thiazole ring is typically found in the 600-800 cm⁻¹ range.
Computational studies, often employing Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. biointerfaceresearch.com This combined experimental and theoretical approach provides a robust analysis of the molecule's vibrational properties.
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ethynyl | C≡C Stretch | 2100 - 2260 |
| Ethynyl | ≡C-H Stretch | ~3300 |
| Methyl | C-H Stretch | 2900 - 3000 |
| Thiazole Ring | C=N Stretch | 1600 - 1650 |
| Thiazole Ring | C=C Stretch | 1400 - 1500 |
| Thiazole Ring | C-S Stretch | 600 - 800 |
High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of this compound, allowing for the confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly used. mdpi.com The monoisotopic mass of this compound (C₆H₅NS) is approximately 123.0143 Da.
In addition to providing an accurate mass, mass spectrometry reveals the fragmentation pattern of the molecule under ionization. This pattern is a unique fingerprint that can be used to deduce the molecular structure. For this compound, fragmentation might involve the loss of the methyl group, the ethynyl group, or cleavage of the thiazole ring. Analyzing these fragmentation pathways provides further corroboration of the proposed structure.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its adducts. The UV-Vis spectrum will show absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system of the thiazole ring and the ethynyl group.
The presence of the thiazole ring and the ethynyl group can lead to interesting photophysical properties, including fluorescence. The fluorescence emission spectrum, along with the quantum yield and lifetime measurements, provides insights into the excited state dynamics of the molecule. The photophysical properties of thiazole derivatives can be sensitive to their environment, such as solvent polarity and pH, which can be explored through spectroscopic titrations. researchgate.net
Advanced Characterization Techniques for Material Science Applications (e.g., Cyclic Voltammetry, Thermogravimetric Analysis)
For potential applications in material science, advanced characterization techniques are employed. Cyclic Voltammetry (CV) can be used to investigate the electrochemical properties of this compound, determining its oxidation and reduction potentials. This information is crucial for its potential use in electronic devices or as a component in redox-active materials.
Thermogravimetric Analysis (TGA) provides information about the thermal stability of the compound. By measuring the change in mass as a function of temperature, the decomposition temperature and thermal degradation profile of this compound can be determined, which is essential for assessing its suitability for applications that may involve elevated temperatures.
Theoretical and Computational Investigations of 5 Ethynyl 2 Methyl 1,3 Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and geometry of 5-ethynyl-2-methyl-1,3-thiazole. These calculations provide a detailed understanding of the molecule's fundamental properties.
HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter; a larger gap implies higher stability and lower reactivity. malayajournal.org
For thiazole (B1198619) derivatives, the HOMO-LUMO energy gap can be influenced by substituents. For instance, electron-withdrawing groups like -Cl and -NO2 have been shown to reduce the HOMO-LUMO energy gap in some 1,3,4-thiadiazole (B1197879) compounds. dergipark.org.tr In the case of 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives, the HOMO-LUMO energy gaps reveal different charge-transfer possibilities within the molecules. researchgate.net The analysis of frontier molecular orbitals for various thiazole-containing compounds often shows that the HOMO is of π nature and can be delocalized over the entire molecule, while the LUMO may be localized on specific regions. researchgate.net This distribution of frontier orbitals is key to understanding the molecule's role in chemical reactions. wikipedia.org
Table 1: Frontier Molecular Orbital (FMO) Data for Selected Thiazole Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2716 | 4.0106 malayajournal.org |
| Substituted 1,3,4-thiadiazole (Compound I) | -6.34 | -1.93 | 4.41 dergipark.org.tr |
| Substituted 1,3,4-thiadiazole (Compound II) | -6.41 | -2.18 | 4.23 dergipark.org.tr |
Molecular Electrostatic Potential (MESP) Surfaces and Charge Distribution
Molecular Electrostatic Potential (MESP) surfaces are valuable tools for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MESP maps illustrate the charge distribution around a molecule, with negative regions (typically colored red and yellow) indicating electron-rich areas susceptible to electrophilic attack, and positive regions (colored blue) indicating electron-poor areas prone to nucleophilic attack. researchgate.net
In thiazole derivatives, the negative potential is often located over the nitrogen and sulfur atoms of the thiazole ring, as well as on any electron-withdrawing substituents. researchgate.net This information is critical for understanding intermolecular interactions, including hydrogen bonding. malayajournal.org The charge distribution can be further quantified through methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge transfer between localized bonds and lone pairs. researchgate.net
Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites
Fukui functions are powerful reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule. researchgate.net These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attacks.
For heterocyclic compounds like thiazole, Fukui functions can highlight the differences in reactivity patterns that arise from subtle changes in geometry and electronic structure. researchgate.net For example, in a study of imidazole, oxazole, and thiazole, polarization-justified Fukui functions correctly identified the preferential site for electrophilic attack. researchgate.net These descriptors, along with local softness and hardness, provide a more nuanced understanding of chemical reactivity than simple charge analysis. researchgate.net
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other computational methods are employed to study molecular properties. Ab initio methods, which are based on first principles without experimental data, offer high accuracy but are computationally intensive, making them suitable for smaller molecules. libretexts.orgmpg.de These methods are used to calculate geometries, energies, and vibrational frequencies with a high degree of reliability. mpg.de
Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them applicable to larger molecular systems. libretexts.orgrsc.org These methods are particularly useful for studying dynamic processes and reactions in larger molecules and clusters. rsc.org Both ab initio and semi-empirical approaches have been successfully applied to a wide range of heterocyclic compounds to predict their properties and reactivity. researchgate.net
Conformational Analysis and Potential Energy Surfaces of Ethynyl (B1212043) Thiazoles
The presence of the flexible ethynyl group necessitates a thorough conformational analysis to understand the molecule's preferred shapes and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. For molecules with flexible bonds, a variational treatment is often necessary to accurately compute their spectroscopic properties. mpg.de Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
DFT calculations are routinely used to predict vibrational frequencies (IR and Raman spectra). dergipark.org.trresearchgate.net The calculated frequencies are often scaled to better match experimental values. For instance, a combined experimental and theoretical study on 2-amino-4-chlorobenzonitrile (B1265954) utilized DFT to calculate harmonic vibrational frequencies. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. dergipark.org.tr Theoretical predictions of NMR shifts have shown good agreement with experimental data for various thiazole derivatives. researchgate.net These predictions are invaluable for structural elucidation and for understanding the electronic environment of different nuclei within the molecule.
Table 2: Illustrative Calculated Spectroscopic Data for a Thiazole Derivative
| Spectroscopic Parameter | Calculated Value |
| ¹H-NMR Chemical Shifts (ppm) | Protons of a -CH3 group on a thiazole ring can appear around 2.27-2.57 ppm. dergipark.org.tr |
| ¹³C-NMR Chemical Shifts (ppm) | Carbons in a thiazole ring can resonate in the range of 117-169 ppm. dergipark.org.tr |
| Key IR Vibrational Frequencies (cm⁻¹) | C=N stretching vibrations in thiazole rings are often observed in the 1500-1670 cm⁻¹ region. researchgate.net |
Studies on Non-Linear Optical (NLO) Properties and First Hyperpolarizability
Following a comprehensive review of scientific literature and chemical databases, no specific theoretical or experimental studies detailing the non-linear optical (NLO) properties or the first hyperpolarizability of this compound were identified. While research into the NLO properties of the broader class of thiazole derivatives exists, data pertaining exclusively to this compound is not available in the reviewed sources.
General research in the field indicates that thiazole-containing compounds can be of interest for NLO applications due to the inherent dipolar nature of the thiazole ring. The relative positioning of electron-donating and electron-accepting groups on such molecules can significantly influence their hyperpolarizability. However, without specific computational or experimental data for this compound, any discussion of its potential NLO properties would be purely speculative and fall outside the scope of this article.
Therefore, this section remains without detailed research findings or data tables, pending the future publication of relevant studies on this specific compound.
Applications of 5 Ethynyl 2 Methyl 1,3 Thiazole in Advanced Materials Research and Chemical Probes
Role as a Versatile Synthetic Building Block for Complex Molecular Architectures
The structure of 5-ethynyl-2-methyl-1,3-thiazole makes it a valuable building block in organic synthesis. The ethynyl (B1212043) group is particularly amenable to Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction allows for the connection of the thiazole (B1198619) unit to a wide range of other molecular fragments, including aryl, heteroaryl, and vinyl groups. Such versatility enables the construction of intricate and functionally diverse molecular architectures.
The thiazole ring itself can be synthesized through various cyclocondensation reactions. For instance, N-propargylamines are recognized as versatile precursors for constructing thiazole cores, offering advantages like high functional group tolerance and atom economy. beilstein-journals.org One established method involves the reaction of α-haloketones with thioureas. beilstein-journals.org While direct synthesis documentation for this compound is not extensively detailed, analogous syntheses suggest viable pathways. For example, the Sonogashira coupling of a halogenated 2-methylthiazole (B1294427) precursor with a protected acetylene (B1199291), followed by deprotection, presents a logical synthetic route. vulcanchem.com
The reactivity of the ethynyl group also allows for its transformation into other functional groups. For instance, selective hydrogenation over a Lindlar catalyst can reduce the alkyne to an alkene, while oxidation can yield carboxylic acids or diketones, although care must be taken to avoid degradation of the thiazole ring. vulcanchem.com These transformations further expand the utility of this compound as a synthetic intermediate.
Integration into Conjugated Polymers and Oligomers for Optoelectronic Devices
The incorporation of this compound into conjugated polymers and oligomers is a promising area of research for the development of advanced optoelectronic materials. rsc.org Conjugated systems, characterized by alternating single and multiple bonds, exhibit unique electronic and optical properties that make them suitable for applications in organic electronics. mdpi.com
Precursors for Organic Semiconductors and Photovoltaic Materials
Donor-acceptor (D-A) polymers, which incorporate both electron-donating and electron-accepting units into the polymer backbone, are a key class of materials for organic photovoltaics (OPVs). The thiazole moiety is considered an electron-accepting unit. rsc.org By combining this compound with suitable electron-donating monomers, it is possible to create D-A polymers with tailored electronic properties. The ethynyl linkage provides a rigid and linear connection, which can promote intermolecular π–π stacking and enhance charge transport.
Research on related thiazole-containing polymers has demonstrated their potential as p-channel semiconductors in organic thin-film transistors (OTFTs), with hole mobilities reaching up to 0.019 cm²/V·s. rsc.org The introduction of the ethynyl group is expected to further influence the electronic properties, potentially leading to materials with even higher charge carrier mobilities.
Design of Functional π-Conjugated Systems with Tunable Electronic Properties
The design of functional π-conjugated systems with tunable electronic properties is crucial for optimizing the performance of organic electronic devices. The electronic characteristics of polymers and oligomers containing this compound can be fine-tuned through several strategies.
The choice of co-monomer in a polymerization reaction has a significant impact on the resulting polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its bandgap. Theoretical studies on similar systems, such as phenyl-thiadiazole derivatives, have shown that the introduction of an ethynyl group can lead to a smaller HOMO-LUMO gap and enhanced planarity, which are desirable properties for electrical conductivity. researchgate.net
Furthermore, the properties of these materials can be modified by introducing different substituents onto the thiazole ring or other parts of the molecule. This allows for a high degree of control over the electronic and physical properties of the final material, enabling the rational design of materials for specific optoelectronic applications.
Development of Chemo- and Luminescence Probes (excluding biological imaging/diagnostics)
Luminescent materials that respond to external stimuli are valuable for the development of chemical sensors. mdpi.com Thiazole-containing compounds, particularly those with extended π-conjugation, often exhibit fluorescence. scientificarchives.comscientificarchives.com The incorporation of this compound into larger molecular frameworks can lead to the creation of novel chemo- and luminescence probes.
The principle behind such probes is that the interaction of the probe molecule with a specific analyte causes a change in its photophysical properties, such as the intensity or wavelength of its fluorescence emission. For example, the coordination of a metal ion to the nitrogen atom of the thiazole ring can quench or enhance the fluorescence of the molecule.
Thiazolo[5,4-d]thiazole derivatives, which contain a fused thiazole ring system, have been investigated as fluorophores for the detection of environmental contaminants. scientificarchives.com Metal-organic frameworks (MOFs) incorporating these units have shown promise as sensors for toxic anions, aromatic compounds, and heavy metal ions in aqueous solutions. scientificarchives.comscientificarchives.com The ethynyl group of this compound provides a convenient point of attachment for incorporating this unit into such sensor systems.
Ligand Design in Coordination Chemistry for Metal-Organic Frameworks or Catalytic Systems
The thiazole nitrogen atom in this compound can act as a Lewis base, allowing it to coordinate to metal centers. researchgate.net This property makes the molecule a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netijeast.com MOFs are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. ijeast.com
By using this compound or its derivatives as organic linkers, it is possible to create MOFs with specific topologies and pore environments. The ethynyl group can be further functionalized to introduce additional coordination sites or to modify the properties of the resulting framework.
In the realm of catalysis, thiazole-containing ligands have been employed in a variety of transition metal-catalyzed reactions. The electronic properties of the thiazole ring can influence the reactivity of the metal center, leading to enhanced catalytic activity or selectivity. The modular nature of this compound allows for the systematic modification of the ligand structure to optimize its performance in a given catalytic system.
Precursors for Supramolecular Assemblies and Smart Materials
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The rigid and planar structure of the thiazole ring, combined with the linear geometry of the ethynyl group, makes this compound an attractive building block for supramolecular assemblies.
These assemblies can exhibit a range of interesting properties, leading to the development of "smart" materials that respond to external stimuli. For example, changes in temperature, pH, or the presence of a specific guest molecule could trigger a change in the structure and properties of the supramolecular assembly.
The ability to form well-defined, ordered structures through self-assembly is a key advantage of using building blocks like this compound. This bottom-up approach to materials synthesis allows for a high degree of control over the final properties of the material, opening up possibilities for the creation of novel functional materials with applications in areas such as sensing, drug delivery, and molecular electronics.
Future Research Directions and Emerging Trends
Development of Novel and More Environmentally Benign Synthetic Methodologies for 5-Ethynyl-2-methyl-1,3-thiazole
The synthesis of thiazole (B1198619) derivatives has traditionally involved methods that can be resource-intensive and environmentally taxing, often requiring harsh conditions or hazardous reagents. bepls.comnih.gov Consequently, a significant future direction is the development of "green" and sustainable synthetic routes. Research is increasingly focused on principles like single-pot multi-component reactions, the use of recyclable catalysts, green solvents, and energy-efficient techniques such as ultrasonic and microwave-assisted synthesis. bepls.com
For thiazole synthesis in general, approaches using eco-friendly solvents like water, acetic acid, or deep eutectic solvents are gaining prominence. nih.govmdpi.comrsc.org For instance, one study highlighted the use of acetic acid as an effective and environmentally recommended solvent for synthesizing fused-thiazole derivatives, where water is the only byproduct. nih.gov Another approach detailed the synthesis of thiazolo[5,4-d]thiazoles in a mixture of L-proline and ethylene (B1197577) glycol, representing a safer alternative to conventional solvents like DMF or nitrobenzene. mdpi.com While no direct green synthesis for this compound is documented, these broader trends in thiazole chemistry suggest promising future pathways. Hypothetical but viable routes for its synthesis include Sonogashira cross-coupling, which introduces the ethynyl (B1212043) group via a palladium-catalyzed reaction. vulcanchem.com
mdpi.comacs.orgbepls.commdpi.comnih.govmdpi.comrsc.orgnih.govmdpi.com| Green Synthetic Methodology | Key Features | Potential Application to this compound Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Accelerating the cyclocondensation or cross-coupling steps. | |
| Ultrasonic-Mediated Synthesis | Energy efficiency, enhanced mass transfer, often performed at lower temperatures. | Facilitating reactions under milder conditions to preserve the sensitive ethynyl group. | |
| Use of Green Solvents | Reduces environmental impact by replacing hazardous solvents (e.g., DMF, nitrobenzene) with benign alternatives like water, ethanol, or acetic acid. | Performing Hantzsch thiazole synthesis or subsequent functionalization in a more sustainable medium. | |
| Catalyst-Free Reactions | Simplifies purification, reduces cost, and avoids metal contamination in the final product. | Developing one-pot procedures that proceed efficiently without the need for a catalyst. |
Exploration of Unconventional Reactivity Pathways and Post-Functionalization Strategies
The bifunctional nature of this compound, possessing both a nucleophilic thiazole ring and a highly reactive terminal alkyne, opens up a vast landscape for chemical transformations. Future research will likely focus on exploring novel reactivity and developing efficient post-functionalization strategies to create a diverse library of derivatives.
The ethynyl group is a versatile handle for a variety of chemical reactions. It is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to link the thiazole moiety to biomolecules, polymers, or other functional units. Furthermore, the terminal alkyne can participate in Sonogashira couplings, Glaser couplings, and hydroelementation reactions, allowing for the construction of complex molecular architectures.
The thiazole ring itself can undergo various reactions, including electrophilic substitution, arylation, and oxidation. nih.gov Investigating the interplay between the reactivity of the ethynyl group and the thiazole core is a key area for future study. For example, the selective functionalization of one site without affecting the other is a synthetic challenge that requires careful optimization of reaction conditions.
vulcanchem.comnih.govnih.gov| Functional Group | Reaction Type | Potential Outcome | Reference |
|---|---|---|---|
| Ethynyl (-C≡CH) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of a stable triazole ring, linking the thiazole to other molecules. | N/A |
| Ethynyl (-C≡CH) | Sonogashira Cross-Coupling | Carbon-carbon bond formation to create extended conjugated systems. | |
| Thiazole Ring | Electrophilic Aromatic Substitution | Introduction of substituents (e.g., halogens, nitro groups) onto the thiazole ring for further modification. | |
| Entire Molecule | Cycloaddition Reactions | Formation of complex polycyclic structures by utilizing the dienic character of the thiazole or the reactivity of the alkyne. |
Advanced Computational Modeling for Predictive Design of Derivatives with Tailored Properties
The use of in silico methods and advanced computational modeling is an emerging trend that promises to accelerate the discovery and optimization of novel thiazole derivatives. mdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), can provide deep insights into molecular properties, reaction mechanisms, and potential biological activity before a compound is ever synthesized in the lab. nih.gov
For this compound, computational modeling can be used to:
Predict Reactivity: Calculate electron density maps and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategy.
Elucidate Reaction Mechanisms: Model transition states and reaction energy profiles to understand how complex transformations occur, as demonstrated in studies of other fused-thiazole syntheses. nih.gov
Design for Function: Simulate the docking of derivatives into the active sites of biological targets (e.g., enzymes, receptors) to predict binding affinity and guide the design of potent inhibitors.
Forecast Material Properties: Predict electronic properties like the HOMO-LUMO gap, which is crucial for designing new organic semiconductors or dyes.
This predictive power allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources.
Integration into Next-Generation Functional Materials with Enhanced Performance
Thiazole-containing compounds are of growing interest in the field of materials science, particularly for applications in organic electronics. mdpi.comresearchgate.net The electron-rich nature of the thiazole ring makes it an excellent component for constructing conjugated systems with interesting photophysical and electronic properties.
The this compound scaffold is particularly well-suited for this purpose. The terminal ethynyl group serves as a perfect building block for creating extended π-conjugated polymers through polymerization reactions. Such materials could find applications in:
Organic Photovoltaics (OPVs): As components of donor or acceptor materials in solar cells.
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Future research will involve the synthesis and characterization of polymers and oligomers derived from this compound to evaluate their performance in electronic devices and explore their potential as next-generation functional materials.
Mechanistic Investigations of Complex Reaction Pathways involving the Ethynyl Thiazole Moiety
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for controlling reaction outcomes and developing more efficient synthetic protocols. While general mechanisms for reactions like Hantzsch thiazole synthesis are known, the specific influence of the ethynyl substituent on reactivity and regioselectivity warrants detailed investigation. mdpi.com
Future work in this area will likely combine experimental studies (e.g., kinetic analysis, isolation of intermediates, isotopic labeling) with the computational modeling described previously. nih.gov For example, elucidating the precise mechanism of a multi-component, one-pot synthesis could reveal critical intermediates and transition states, allowing for the rational optimization of the reaction to improve yields and minimize byproducts. nih.gov Investigating the mechanisms of post-functionalization reactions will also be key to achieving selective transformations on this bifunctional molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethynyl-2-methyl-1,3-thiazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of thiazole derivatives typically involves cyclization reactions using precursors like thioureas or α-haloketones. For this compound, a Sonogashira coupling reaction could introduce the ethynyl group at the 5-position, leveraging palladium catalysis under inert conditions . Key parameters to optimize include:
- Solvent selection (e.g., THF or DMF for polar aprotic environments).
- Catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5–10 mol%).
- Temperature control (60–80°C for efficient coupling).
Post-synthesis, purity is confirmed via TLC and NMR spectroscopy .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C NMR : Verify substituent positions and ethynyl proton signals (δ ~2.5–3.5 ppm).
- FT-IR : Confirm C≡C stretching (~2100–2260 cm⁻¹) and thiazole ring vibrations.
- Elemental analysis : Match calculated vs. experimental C, H, N, S content (<0.3% deviation) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS in positive mode).
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months; analyze degradation via HPLC.
- Light sensitivity : Expose to UV (254 nm) and visible light; monitor photodegradation products.
- Humidity tests : Use desiccators with controlled RH (40–75%) to assess hygroscopicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) for this compound be systematically explored?
- Methodological Answer :
- Analog synthesis : Replace the ethynyl group with halogens (e.g., Br, I) or methyl groups to evaluate electronic/steric effects .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based inhibition assays.
- Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ, π parameters) to bioactivity .
- Example table :
| Substituent | LogP | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Ethynyl | 1.2 | 0.45 | High selectivity |
| Iodo | 2.8 | 1.20 | Improved lipophilicity |
Q. How should contradictory data on biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?
- Methodological Answer :
- Replicate assays : Perform dose-response curves in triplicate across multiple cell lines (e.g., HeLa, MCF-7) or microbial strains.
- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects.
- Comparative analysis : Benchmark against structurally similar thiazoles (e.g., 2-mercapto-thiazole derivatives) to contextualize results .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Pharmacophore mapping : Identify critical features (e.g., ethynyl π-π interactions) using MOE .
Q. How can cross-coupling reactions be leveraged to functionalize this compound for diverse applications?
- Methodological Answer :
- Suzuki-Miyaura : Couple with aryl boronic acids to introduce aromatic groups at the ethynyl position.
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties.
- Key considerations : Optimize catalyst (e.g., Pd/Cu ratios), reaction time (4–24 hrs), and workup protocols to minimize byproducts .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Detailed documentation : Record exact reagent grades (e.g., ≥99% purity), solvent batches, and equipment calibration.
- Collaborative validation : Share protocols with independent labs; compare yields/purity via inter-lab round-robin testing.
- Open data : Deposit raw NMR, HPLC, and crystallographic data in repositories like Zenodo .
Comparative Analysis
Q. How does this compound compare to halogenated thiazole derivatives in terms of reactivity and bioactivity?
- Methodological Answer :
- Reactivity : Ethynyl groups enable modular functionalization via click chemistry, whereas halogenated analogs (e.g., 5-iodo derivatives) are better suited for cross-coupling .
- Bioactivity : Halogenated thiazoles often show enhanced antimicrobial activity due to increased electrophilicity, while ethynyl derivatives excel in targeting enzyme allosteric sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

